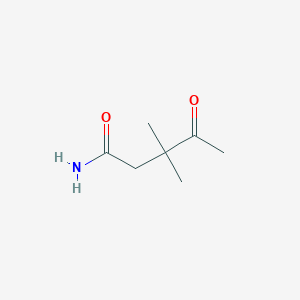![molecular formula C9H8O2 B14463994 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde CAS No. 72602-64-3](/img/structure/B14463994.png)
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is also known as norbornadiene dicarbaldehyde and has the molecular formula C9H8O2. Its structure consists of a bicyclo[2.2.1]heptane framework with two aldehyde groups attached at the 2 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and acetylenedicarboxylic acid, followed by hydrolysis and oxidation to introduce the aldehyde groups . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions often involve the use of solvents such as ethanol, THF, or dichloromethane, and may require specific temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids (from oxidation)
- Primary alcohols (from reduction)
- Various substituted derivatives (from nucleophilic substitution)
Applications De Recherche Scientifique
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive aldehyde groups. These groups can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A related compound without the aldehyde groups, used as an intermediate in organic synthesis.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: The oxidized form of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde, used in the synthesis of various derivatives.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to the presence of two reactive aldehyde groups, which allow it to undergo a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and valuable for various scientific research applications.
Propriétés
Numéro CAS |
72602-64-3 |
|---|---|
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,4-7H,3H2 |
Clé InChI |
RGKMJRDMXSNTGR-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(=C2C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
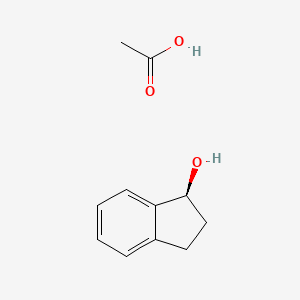
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
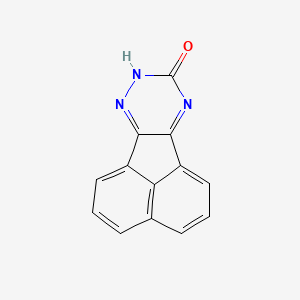
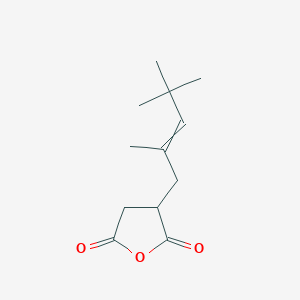
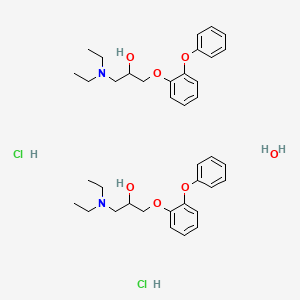
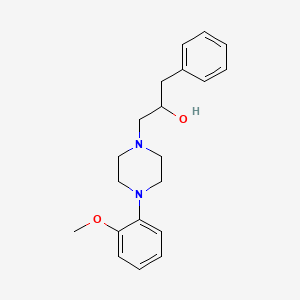
methanone](/img/structure/B14463961.png)


![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
